5-Chloro-2-methylaniline hydrochloride chemical properties
5-Chloro-2-methylaniline hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-2-methylaniline Hydrochloride
This guide provides a comprehensive overview of 5-Chloro-2-methylaniline hydrochloride, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core chemical properties, analytical methodologies, synthesis, and safety protocols, offering field-proven insights and practical guidance.
Chemical Identity and Molecular Structure
5-Chloro-2-methylaniline hydrochloride is the hydrochloride salt form of the aromatic amine 5-Chloro-2-methylaniline. The addition of hydrochloric acid protonates the amino group, enhancing the compound's stability and modifying its solubility profile, which is a common practice for handling and storing amines.
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Synonyms : 2-Amino-4-chlorotoluene Hydrochloride, 5-Chloro-o-toluidine Hydrochloride[2][3]
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Parent Compound CAS : 95-79-4 (for the free base, 5-Chloro-2-methylaniline)[4][5][6]
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Molecular Weight : 178.06 g/mol [1]
Molecular Structure Identifiers:
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InChI : InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H[1]
Caption: Chemical structure of 5-Chloro-2-methylaniline Hydrochloride.
Physicochemical Properties
The physicochemical properties of 5-Chloro-2-methylaniline and its hydrochloride salt are crucial for determining appropriate handling, storage, and application conditions. The data presented below is a compilation from various sources. Note that properties like boiling point and density are typically reported for the free base.
| Property | Value | Source(s) |
| Appearance | White to light yellow or light red powder/crystal.[3] | TCI, PubChem |
| Purity | >98.0% (HPLC) | TCI[3] |
| Melting Point | 22-27 °C (for free base)[4] | Sigma-Aldrich |
| Boiling Point | 237 °C at 1013 hPa (for free base)[4][6] | Sigma-Aldrich, Merck |
| Density | ~1.17 g/cm³ at 20 °C (for free base)[6] | Sigma-Aldrich, Merck |
| Solubility | Soluble in hot alcohol.[5][7] Slightly soluble in water.[8] | HSDB, Guidechem |
| Vapor Pressure | 0.45 hPa at 50 °C (for free base) | Sigma-Aldrich |
| Flash Point | 160 °C (closed cup) (for free base)[4][6] | Sigma-Aldrich, Merck |
Synthesis and Manufacturing Overview
5-Chloro-2-methylaniline is primarily synthesized through the chemical reduction of a nitrated precursor. This transformation is a cornerstone of aromatic amine production.
Primary Synthesis Route: The most common industrial method involves the reduction of 4-Chloro-2-nitrotoluene.[5][8] This process can be achieved using various reducing agents. A patented method describes dissolving a polysulfide (e.g., sodium polysulphide) in water, adding an ammonium salt, and then reacting it with 4-chloro-2-nitro-toluene at a controlled temperature (30-105 °C).[9] This approach is noted for its high yield (over 98%) and improved safety profile compared to methods requiring expensive catalysts.[9]
Alternative Synthesis Route: Another documented method is the hydrogenation of 4,5-dichloro-2-methylaniline.[10] This dehalogenation reaction is performed under high pressure (100 atmospheres) and temperature (220°C) in the presence of a catalyst, yielding the desired product with high purity.[10]
Caption: Generalized workflow for the synthesis of 5-Chloro-2-methylaniline and its hydrochloride salt.
Applications in Research and Industry
5-Chloro-2-methylaniline hydrochloride serves as a vital intermediate in multiple industrial sectors. Its utility stems from the reactive amino group and the specific substitution pattern on the benzene ring.
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Dye Industry : It is a well-known precursor in the synthesis of organic dyestuffs.[5] Specifically, it is used as "Fast Red KB Base" and is a key component (Azoic Diazo Component 32) for producing certain azo dyes.[5][8][11]
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Pharmaceutical Synthesis : Aromatic amines are fundamental building blocks in drug discovery and development. This compound serves as a precursor for synthesizing more complex active pharmaceutical ingredients (APIs).
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Pesticide Manufacturing : It is also utilized as an intermediate in the production of various pesticides.[8]
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Chemical Synthesis : In a broader context, it's used in laboratories for creating a range of organic compounds.[6]
Analytical and Spectroscopic Characterization
Confirming the identity and purity of 5-Chloro-2-methylaniline hydrochloride is essential for its application. A combination of chromatographic and spectroscopic techniques is employed.
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Chromatography : High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, with commercial suppliers guaranteeing >98.0%.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also used for analysis.[12]
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Spectroscopy : A full suite of spectroscopic data is available for structural elucidation:
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NMR Spectroscopy : ¹H NMR and ¹³C NMR spectra are available for confirming the proton and carbon framework of the molecule.[1][13]
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Infrared Spectroscopy (IR) : IR spectra, often obtained using KBr wafer techniques, help identify characteristic functional groups.[1]
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Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the parent compound.[5]
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Caption: A typical workflow for the analytical characterization of the compound.
Safety, Handling, and Storage
Proper handling of 5-Chloro-2-methylaniline hydrochloride is critical due to its toxicological profile. The free base, 5-Chloro-o-toluidine, is suspected of causing cancer.[4][14]
GHS Hazard Classification :
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Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1][6][14]
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Skin Irritation (Category 2) : H315 - Causes skin irritation.[1][6]
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Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[1][6]
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Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[6]
Precautionary Measures & Handling :
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Prevention : Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4] Wear protective gloves, clothing, eye, and face protection.[14] Avoid breathing dust and wash skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.
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Response :
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If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]
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If on Skin : Wash with plenty of water.
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If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
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If Exposed or Concerned : Get medical advice/attention.[14]
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Storage : Store locked up.[14] Recommended storage is at room temperature or below +30°C, in a cool, dark place.[7]
Experimental Protocols
The following protocols describe self-validating systems for the analysis of 5-Chloro-2-methylaniline hydrochloride, reflecting standard industry practices.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for quantifying the purity of the compound. The choice of a C18 column is based on its proven efficacy for separating small aromatic molecules. Acetonitrile and a buffered aqueous phase are selected to ensure good peak shape and resolution.
Methodology:
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Standard Preparation : Accurately weigh approximately 10 mg of 5-Chloro-2-methylaniline hydrochloride reference standard and dissolve in 10 mL of a 50:50 acetonitrile/water diluent to create a 1 mg/mL stock solution.
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Sample Preparation : Prepare a sample solution at the same concentration (1 mg/mL) using the batch to be tested.
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Chromatographic Conditions :
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Column : C18, 4.6 mm x 150 mm, 5 µm particle size.
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Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B : 0.1% TFA in Acetonitrile.
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Gradient : 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
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Flow Rate : 1.0 mL/min.
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Column Temperature : 30 °C.
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Detector : UV-Vis at 240 nm.
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Injection Volume : 10 µL.
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Analysis : Inject the standard solution to establish retention time and peak area. Subsequently, inject the sample solution.
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Purity Calculation : The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).
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Purity (%) = (Area_main_peak / Area_total) * 100
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System Validation : The method is self-validating through the consistent retention time of the main peak between the standard and sample runs and a stable baseline, which confirms system suitability.
Protocol 2: Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol confirms the chemical identity by identifying characteristic vibrations of its functional groups. The KBr pellet method is chosen as it is a reliable technique for solid samples, minimizing interference.
Methodology:
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Sample Preparation (KBr Pellet) :
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Thoroughly grind 1-2 mg of the 5-Chloro-2-methylaniline hydrochloride sample with approximately 200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle.
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The causality here is to disperse the sample uniformly within the KBr matrix to ensure a clear, translucent pellet that allows infrared light to pass through.
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Pellet Formation : Transfer the ground mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent disc.
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Background Collection : Place no sample in the spectrometer and run a background scan. This is a critical self-validating step to subtract the spectral contributions of atmospheric CO₂ and water vapor.
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Sample Analysis : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
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Data Interpretation : Analyze the resulting spectrum for characteristic absorption bands:
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N-H stretch (amine salt) : Broad bands expected in the 2800-3200 cm⁻¹ region.
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C-H stretch (aromatic and methyl) : Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.
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C=C stretch (aromatic ring) : Absorptions in the 1450-1600 cm⁻¹ region.
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C-N stretch : Typically found in the 1250-1350 cm⁻¹ range.
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C-Cl stretch : Expected in the 600-800 cm⁻¹ fingerprint region.
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Verification : The obtained spectrum should be compared against a reference spectrum of a known standard to confirm identity. The presence and position of these key peaks provide a unique fingerprint for the molecule.
References
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PubChem. (n.d.). 5-Chloro-2-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][1]
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Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet for 5-Chloro-2-methylaniline. Retrieved from [Link][14]
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PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link][5]
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Analytice. (n.d.). 5-Chloro-2-methylaniline - analysis. Retrieved from [Link][12]
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PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link][10]
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Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Retrieved from [9]
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